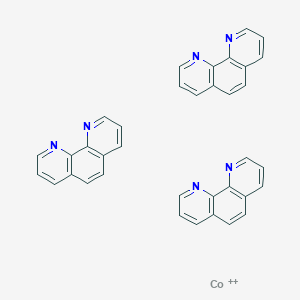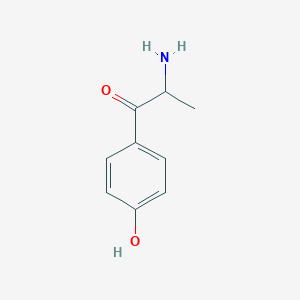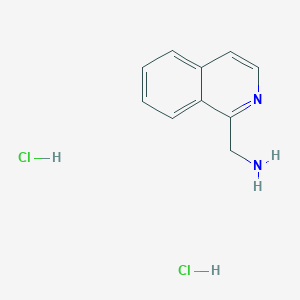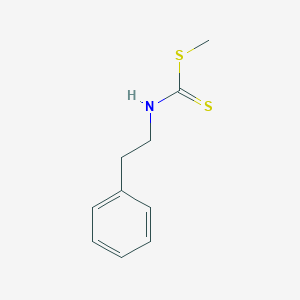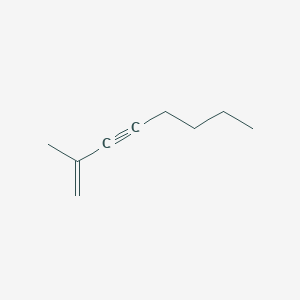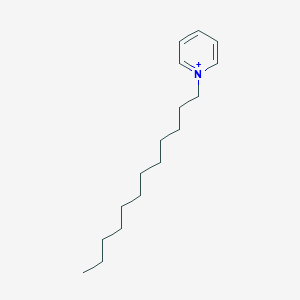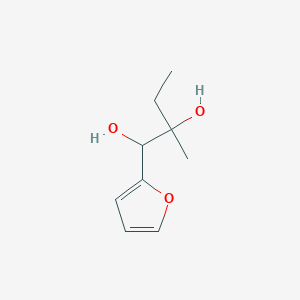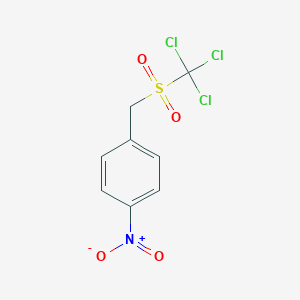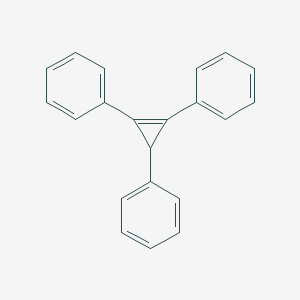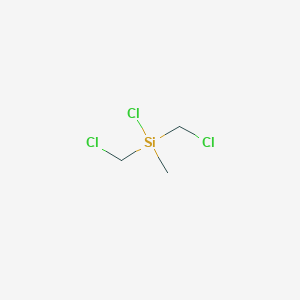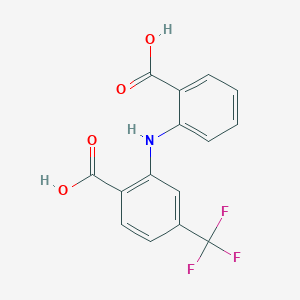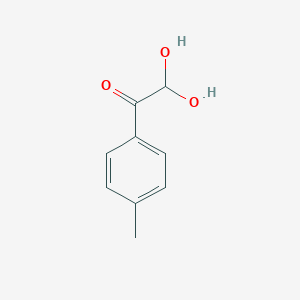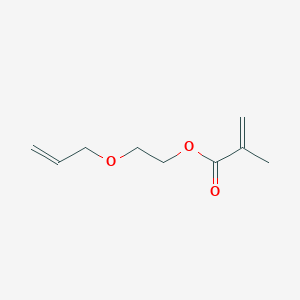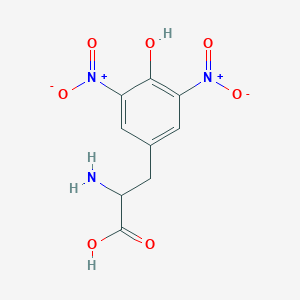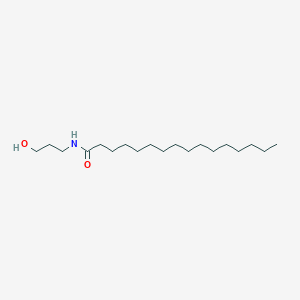
N-(3-hydroxypropyl)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxypropyl)hexadecanamide, also known as N-stearoyl-3-hydroxypropylamide, is a synthetic compound that belongs to the class of fatty acid amides. It has attracted considerable attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-hydroxypropyl)hexadecanamide is not fully understood. However, it is believed to exert its therapeutic effects through the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the transient receptor potential vanilloid 1 (TRPV1) receptor. Activation of these receptors leads to the modulation of various signaling pathways involved in inflammation, pain, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
N-(3-hydroxypropyl)hexadecanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce pain by inhibiting the activation of nociceptors, which are responsible for detecting painful stimuli. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxypropyl)hexadecanamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits low toxicity and is well-tolerated in vivo. However, one of the limitations of N-(3-hydroxypropyl)hexadecanamide is its poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Direcciones Futuras
N-(3-hydroxypropyl)hexadecanamide has shown promising results in preclinical studies, and further research is needed to fully understand its therapeutic potential. Some of the future directions for research include investigating its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, N-(3-hydroxypropyl)hexadecanamide is a synthetic compound that exhibits potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. It has also been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand its therapeutic potential and to optimize its pharmacokinetic properties.
Métodos De Síntesis
N-(3-hydroxypropyl)hexadecanamide can be synthesized using a variety of methods. One of the commonly used methods involves the reaction of stearic acid with 3-chloro-1,2-propanediol in the presence of a base such as potassium carbonate. The resulting product is then treated with ammonia to yield N-(3-hydroxypropyl)hexadecanamide. Other methods include the reaction of stearoyl chloride with 3-hydroxypropylamine and the reaction of stearic acid with 3-hydroxypropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Aplicaciones Científicas De Investigación
N-(3-hydroxypropyl)hexadecanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Número CAS |
18704-66-0 |
|---|---|
Nombre del producto |
N-(3-hydroxypropyl)hexadecanamide |
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)20-17-15-18-21/h21H,2-18H2,1H3,(H,20,22) |
Clave InChI |
XFKOWTJQIZCEEL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCO |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



